CP-461 is derived from a series of synthetic compounds designed to inhibit specific phosphodiesterases, which are enzymes that play critical roles in cellular signaling pathways. The compound's development is rooted in the need for effective cancer therapies that target apoptotic pathways and enhance tumor suppression .
The synthesis of CP-461 involves several key steps, typically starting from commercially available precursors. The general synthetic route can be summarized as follows:
CP-461 undergoes several significant chemical reactions, primarily involving:
These reactions are critical for developing analogs with improved efficacy or reduced side effects in therapeutic applications .
The mechanism of action for CP-461 primarily involves inhibition of phosphodiesterase enzymes, specifically phosphodiesterase 2A and 5A. By inhibiting these enzymes, CP-461 increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in regulating cell growth and apoptosis.
This dual action makes CP-461 a promising candidate for cancer therapies targeting apoptotic pathways .
CP-461 exhibits several notable physical and chemical properties:
CP-461 has been investigated for various scientific applications:
In clinical trials, CP-461 has demonstrated broad antitumor activity across multiple solid tumors, highlighting its potential as a versatile therapeutic agent .
The discovery trajectory of CP-461 free base originated from investigations into the metabolic derivatives of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. Researchers at OSI Pharmaceuticals identified that certain sulindac metabolites, notably exisulind (sulindac sulfone), possessed unexpected pro-apoptotic properties independent of their cyclooxygenase (COX) inhibitory activity [5] [8]. This observation prompted systematic structural optimization campaigns focused on decoupling the antineoplastic effects from the gastrointestinal toxicity associated with COX inhibition.
CP-461 emerged as a second-generation candidate designed to enhance potency and selectivity for PDE targets. Preclinical development during the late 1990s and early 2000s demonstrated its ability to selectively induce apoptosis in transformed cells across multiple cancer types—including renal cell carcinoma, prostate cancer, and melanoma—while exhibiting minimal cytotoxicity toward normal cells [2] [5] [6]. Mechanistic studies revealed that CP-461 triggered apoptosis through cGMP-dependent protein kinase (PKG) activation and downstream modulation of β-catenin and cyclin D1 expression, distinguishing it from conventional cytotoxic chemotherapeutics [5] [8].
Table 1: Key Developmental Milestones for CP-461 Free Base
Timeline | Development Phase | Significant Findings |
---|---|---|
Late 1990s | Lead Optimization | Structural refinement of sulindac derivatives yielding CP-461 as a lead candidate. |
2000-2002 | Preclinical Characterization | Demonstrated selective pro-apoptotic activity in tumor cell lines; identified PDE inhibition as primary mechanism. |
2001-2004 | Phase I/II Clinical Trials | Investigated in renal cell carcinoma, prostate cancer, Crohn’s disease, and melanoma (NCT00043043, others). |
Post-2004 | Licensing & Repurposing | Licensed to Celek Pharmaceuticals; explored for bladder cancer with limited development. |
Current Status | Discontinued | No active clinical development reported. |
Clinical evaluation progressed to Phase II trials for several indications, notably chronic lymphocytic leukemia and solid tumors. However, clinical outcomes revealed insufficient efficacy as a monotherapy, and combinations with cytotoxic agents failed to demonstrate significant synergy or improved response rates [5]. Consequently, further clinical development was halted. OSI Pharmaceuticals subsequently licensed CP-461 to Celek Pharmaceuticals, where it underwent preliminary investigation for bladder cancer before development ceased entirely [5] [8]. Despite its discontinuation, CP-461 remains a significant case study in targeting PDE-mediated pathways for oncology applications.
CP-461 free base belongs to the biaryl hydrazone structural class, characterized by a core 5-fluoro-2-methyl-1-(pyridinylmethylene)-1H-indene-3-acetamide scaffold [2] [6] [8]. This arrangement facilitates key molecular interactions within the catalytic pockets of target PDEs.
Table 2: Structural and Target Selectivity Profile of CP-461 Free Base
Property | CP-461 Free Base | Comparison to Classical PDE5 Inhibitors |
---|---|---|
Molecular Formula | C₂₅H₂₁FN₂O | Sildenafil: C₂₂H₃₀N₆O₄S |
Molecular Weight | 384.45 g/mol | Tadalafil: 389.40 g/mol |
Core Pharmacophore | Biaryl hydrazone | Pyrazolopyrimidinone (Sildenafil) |
Primary PDE Targets | PDE2A, PDE5A | PDE5A (Sildenafil, Tadalafil) |
Mechanism | Competitive catalytic site inhibition | Competitive catalytic site inhibition |
Selectivity | Moderate selectivity over PDE4, PDE6 | Vardenafil: High PDE5 selectivity over PDE6 |
Downstream Effect | cGMP accumulation → PKG activation → apoptosis | cGMP accumulation → smooth muscle relaxation |
The compound acts as a competitive inhibitor targeting the catalytic domain of specific cyclic nucleotide PDEs, primarily PDE2A and PDE5A [4] [6] [10]. Unlike classical PDE5 inhibitors (e.g., sildenafil or tadalafil) developed for erectile dysfunction and pulmonary hypertension, CP-461 was optimized for antineoplastic activity rather than vasodilatory effects. Its structure lacks the bulky heterocyclic motifs typical of potent PDE5 inhibitors but retains critical hydrogen-bonding and hydrophobic features essential for binding:
This structural configuration enables moderate selectivity over PDE4 and PDE6, though cross-reactivity with other PDE families remains possible. Crucially, CP-461 exhibits negligible COX-1/2 inhibition—a deliberate design achievement that circumvented the gastrointestinal toxicity plaguing earlier sulindac derivatives [8]. Functionally, PDE2/5 inhibition elevates intracellular cGMP, activating PKG. This kinase phosphorylates substrates regulating apoptosis (e.g., BAD, β-catenin) and cell cycle progression, positioning CP-461 within a specialized niche of PDE inhibitors targeting proliferative signaling rather than smooth muscle tone [4] [5] [10].
Table 3: Classification of CP-461 Within the PDE Inhibitor Landscape
PDE Inhibitor Class | Representative Drugs | Primary Therapeutic Use | CP-461 Differentiation |
---|---|---|---|
PDE5-Selective | Sildenafil, Tadalafil | Erectile dysfunction, PAH | Oncology focus; apoptosis induction. |
PDE3-Selective | Cilostazol | Intermittent claudication | No direct cardiotonic or antiplatelet effects. |
PDE4-Selective | Roflumilast | COPD, psoriasis | Limited anti-inflammatory activity observed. |
Dual PDE2/5 | CP-461 | Investigational antineoplastic | Unique hydrazone scaffold; SAAND mechanism. |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9